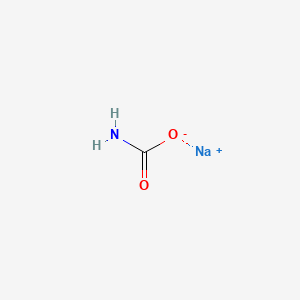

Sodium Carbamate

Description

BenchChem offers high-quality Sodium Carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium Carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CH2NNaO2 |

|---|---|

Molecular Weight |

83.022 g/mol |

IUPAC Name |

sodium;carbamate |

InChI |

InChI=1S/CH3NO2.Na/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1 |

InChI Key |

KFDFYCRDUBAKHD-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(N)[O-].[Na+] |

Synonyms |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Carbamate from Ammonia and Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium carbamate (B1207046) from ammonia (B1221849) and carbon dioxide. It delves into the core chemical principles, reaction pathways, and experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this process. It summarizes quantitative data, provides experimental protocols, and visualizes key relationships to facilitate a deeper comprehension of sodium carbamate synthesis.

Introduction

Sodium carbamate (Na(H₂NCO₂)) is an inorganic salt of carbamic acid. While the synthesis of organic carbamates is extensively documented and crucial in pharmaceuticals and polymer chemistry, the direct synthesis of sodium carbamate from ammonia and carbon dioxide presents a more specialized area of study. The primary route involves the formation of an ammonium (B1175870) carbamate intermediate, which can then be converted to sodium carbamate. This guide will explore the fundamental reactions and practical considerations for its synthesis.

Core Reaction Principles

The synthesis of sodium carbamate from ammonia, carbon dioxide, and a sodium source is not a single, direct reaction but typically proceeds through the formation of ammonium carbamate.

Formation of Ammonium Carbamate

The initial and crucial step is the reaction between ammonia (NH₃) and carbon dioxide (CO₂). This reaction can occur in both gaseous and liquid phases, with the formation of ammonium carbamate ([NH₄][H₂NCO₂]).

In the gas phase at elevated temperatures and pressures: 2 NH₃(g) + CO₂(g) ⇌ [NH₄]--INVALID-LINK--[1]

In liquid ammonia with solid carbon dioxide (dry ice): 2 NH₃(l) + CO₂(s) → [NH₄]--INVALID-LINK--[1]

This reaction is an equilibrium that favors the formation of ammonium carbamate at lower temperatures.[1]

Conversion to Sodium Carbamate

Once ammonium carbamate is formed, it can be converted to sodium carbamate through a salt metathesis reaction. This involves reacting ammonium carbamate with a suitable sodium salt in an anhydrous solvent.

[NH₄][H₂NCO₂] + NaX → Na(H₂NCO₂) + NH₄X (where X is an anion such as Cl⁻)

Another potential direct route involves the carbonation of a sodium source in liquid ammonia.

Synthesis Methodologies and Experimental Protocols

Two primary methodologies for the synthesis of sodium carbamate have been identified in the literature: a direct synthesis method and a two-step process involving the formation and subsequent reaction of ammonium carbamate.

Direct Synthesis in Liquid Ammonia

A method for the direct production of sodium carbamate involves the carbonation of sodium chloride in liquid ammonia.[2]

Experimental Protocol:

-

Reactants: Sodium chloride (NaCl), liquid ammonia (NH₃), and carbon dioxide (CO₂).

-

Procedure:

-

A solution of sodium chloride in liquid ammonia is prepared.

-

Carbon dioxide is introduced into the solution.

-

The reaction is continued until the solution is approximately saturated with respect to the co-product, ammonium chloride.

-

Sodium carbamate, being insoluble in the liquid ammonia, precipitates out of the solution.[2]

-

The precipitated sodium carbamate is then separated by filtration.[2]

-

-

Key Consideration: The solubility of carbon dioxide in pure liquid ammonia is low. However, its solubility increases significantly in a liquid ammonia solution saturated with ammonium chloride.[2]

Logical Flow of Direct Synthesis:

Caption: Workflow for the direct synthesis of sodium carbamate.

Two-Step Synthesis via Ammonium Carbamate

This method involves the initial synthesis of ammonium carbamate, which is then used as a reagent to produce sodium carbamate.

Step 1: Synthesis of Ammonium Carbamate

-

Reactants: Gaseous ammonia (NH₃) and carbon dioxide (CO₂).

-

Procedure:

-

Gaseous ammonia and carbon dioxide are reacted at high temperature (175–225 °C) and high pressure (150–250 bar).[1]

-

Alternatively, the gases can be bubbled through an anhydrous solvent like ethanol, 1-propanol, or DMF at 0 °C, causing ammonium carbamate to precipitate.[1]

-

The precipitated ammonium carbamate is collected by filtration.[1]

-

Step 2: Conversion to Sodium Carbamate

-

Reactants: Ammonium carbamate ([NH₄][H₂NCO₂]) and a sodium salt (e.g., sodium chloride, NaCl).

-

Solvent: Anhydrous solvent such as methanol, ethanol, or formamide.[1]

-

Procedure:

-

Ammonium carbamate is dissolved or suspended in the anhydrous solvent.

-

A solution or suspension of the sodium salt is added to the mixture.

-

The reaction is allowed to proceed, leading to the formation of sodium carbamate. The equilibrium can be shifted by the precipitation of the less soluble product.

-

Reaction Pathway for Two-Step Synthesis:

Caption: Two-step synthesis pathway for sodium carbamate.

Quantitative Data

Quantitative data on the synthesis of sodium carbamate is not extensively reported in recent literature. The primary source for a direct synthesis method is an older patent, which does not provide detailed yield information under various conditions.[2] For the reaction of ammonia and carbon dioxide to form ammonium carbamate, the equilibrium is temperature-dependent, with lower temperatures favoring product formation.[1]

| Parameter | Value/Condition | Source |

| Direct Synthesis Solvent | Liquid Ammonia | [2] |

| Direct Synthesis Reactants | NaCl, NH₃, CO₂ | [2] |

| Ammonium Carbamate Synthesis (Gas Phase) | 175–225 °C, 150–250 bar | [1] |

| Ammonium Carbamate Synthesis (Solvent) | Anhydrous ethanol, 1-propanol, or DMF at 0 °C | [1] |

| Conversion to Sodium Carbamate Solvent | Anhydrous methanol, ethanol, or formamide | [1] |

Characterization of Sodium Carbamate

Modern spectroscopic techniques are essential for the characterization of the synthesized sodium carbamate.

-

¹³C NMR Spectroscopy: In solution, sodium carbamate can be distinguished from sodium carbonate and bicarbonate. The ¹³C NMR spectrum of a pure carbamate solution at low temperatures (e.g., -5 °C) shows a single signal for the carbamate anion (H₂NCO₂⁻) at approximately 165 ppm.[3] In contrast, sodium carbonate (CO₃²⁻) appears at around 169 ppm and bicarbonate (HCO₃⁻) at 161 ppm.[3]

Conclusion

The synthesis of sodium carbamate from ammonia and carbon dioxide is a feasible process, primarily documented through older patents and general principles of inorganic synthesis. The most direct described method involves the carbonation of sodium chloride in liquid ammonia, leading to the precipitation of sodium carbamate. An alternative two-step process involves the initial formation of ammonium carbamate, followed by a salt metathesis reaction with a sodium salt in an anhydrous solvent. While the fundamental chemistry is established, there is a notable lack of recent, detailed experimental protocols and quantitative yield data in the scientific literature. Further research would be beneficial to optimize reaction conditions and fully characterize the synthesis of sodium carbamate using modern analytical techniques. This would be of particular value to researchers and professionals requiring high-purity sodium carbamate for applications in drug development and other specialized chemical syntheses.

References

Theoretical Underpinnings of Sodium Carbamate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental studies surrounding the formation of sodium carbamate (B1207046). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of carbamate chemistry, particularly in the context of CO2 capture and utilization, as well as in its role as a reactive intermediate in organic synthesis. This guide delves into the reaction mechanisms, thermodynamics, and kinetics of sodium carbamate formation, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways.

Introduction

The formation of carbamates from the reaction of carbon dioxide with amines is a fundamental chemical transformation with significant implications across various scientific disciplines. Sodium carbamate, as a salt of carbamic acid, represents a key intermediate in many of these processes. Understanding the theoretical principles governing its formation is crucial for optimizing CO2 capture technologies, designing novel synthetic methodologies, and comprehending its role in biological systems. This guide synthesizes the current knowledge on the theoretical studies of sodium carbamate formation, providing a detailed examination of the underlying chemical principles.

Theoretical Framework of Carbamate Formation

The reaction between an amine and carbon dioxide to form a carbamate is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of CO2. The presence of a sodium cation can influence this reaction through various mechanisms, including stabilization of the resulting carbamate anion.

Several mechanisms have been proposed for the formation of carbamates in the presence of a base or a metal cation. The most prominent ones include the zwitterion mechanism and the termolecular mechanism.

Zwitterion Mechanism

In this two-step mechanism, the amine reacts directly with CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (B), which could be another amine molecule or a hydroxide (B78521) ion, to form the carbamate anion. The sodium cation would then associate with this anion.

Reaction Pathway:

-

R-NH₂ + CO₂ ⇌ R-NH₂⁺-COO⁻ (Zwitterion formation)

-

R-NH₂⁺-COO⁻ + B ⇌ R-NH-COO⁻ + BH⁺ (Deprotonation)

Termolecular Mechanism

This mechanism proposes a concerted reaction where a base assists in the removal of a proton from the amine as it attacks the CO2 molecule. This avoids the formation of a discrete zwitterionic intermediate.

Reaction Pathway: R-NH₂ + CO₂ + B ⇌ [B---H---NH(R)---CO₂]‡ → R-NH-COO⁻ + BH⁺

The role of the sodium cation in these mechanisms is primarily to stabilize the negatively charged carbamate product, thereby shifting the equilibrium towards its formation. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of these pathways and the influence of cations like Na⁺.[1][2]

Quantitative Data on Sodium Carbamate Formation

A thorough understanding of any chemical process requires robust quantitative data. This section summarizes the key thermodynamic and kinetic parameters associated with carbamate formation, with a focus on systems involving sodium.

Thermodynamic Data

Thermodynamic data provide insight into the feasibility and equilibrium position of the carbamate formation reaction. Key parameters include the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). While specific experimental data for solid sodium carbamate is scarce in the literature, thermodynamic data for related compounds and reactions in solution provide valuable context. For instance, the standard enthalpy of formation for sodium carbonate (Na₂CO₃) is -1130.7 kJ/mol, and its standard Gibbs free energy of formation is -1044.4 kJ/mol.[3] Calorimetric studies on the formation of carbamates from amines and CO2 in aqueous solutions have shown the reactions to be exothermic.[1]

| Parameter | Value | Compound/Reaction | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -1130.7 kJ/mol | Sodium Carbonate (solid) | [3] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -1044.4 kJ/mol | Sodium Carbonate (solid) | [3] |

| Standard Molar Entropy (S°) | 135 J/mol·K | Sodium Carbonate (solid) | [3] |

Table 1: Thermodynamic Properties of Sodium Carbonate.

Kinetic Data

The rate of carbamate formation is a critical factor, especially in applications like CO2 capture. The reaction rate is influenced by factors such as the nature of the amine, the solvent, temperature, and the presence of catalysts. Kinetic studies often report rate constants (k) and activation energies (Ea). The reaction between CO2 and hydroxide ions, which can be relevant in aqueous systems for carbamate formation, has been shown to be influenced by the nature of the cation (e.g., Na⁺ vs. K⁺).[4]

| Reaction | Rate Law | Rate Constant (k) | Conditions | Reference |

| R₂NH + CO₂ → R₂NCOO⁻ + H⁺ | rate = k[R₂NH][CO₂] | Varies with amine structure | Aqueous solution, 10°C | [5] |

Table 2: General Kinetic Data for Carbamate Formation.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of sodium carbamate require specific experimental procedures to ensure purity and proper identification.

Synthesis of Sodium Carbamate

A general procedure for the synthesis of carbamates from amino acids in the presence of sodium hydroxide has been reported.[6]

Protocol: Synthesis of Sodium Carbamate from an Amino Acid

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirring bar, cool 25 mL of 1M NaOH in an ice bath to 0 °C.

-

Addition of Amino Acid: Add the respective amino acid (8 mmol) to the cooled NaOH solution and stir until the solution is homogeneous.

-

Addition of Chloroformate: Dissolve the corresponding chloroformate (11 mmol) in 1,4-dioxane (B91453) (10 mL) and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to stir overnight at room temperature.

-

Workup: Wash the reaction mixture with diethyl ether (3 x 50 mL) and discard the organic layer.

-

Acidification: Place the aqueous layer in an ice bath and acidify dropwise to pH = 2 using concentrated HCl.

-

Extraction: Extract the carbamate product from the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to obtain the crude product.

Characterization Techniques

A combination of spectroscopic and diffraction techniques is essential for the unambiguous characterization of sodium carbamate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for identifying the carbamate functional group. The carbonyl carbon of the carbamate typically appears in the range of 160-170 ppm. In aqueous solutions of ammonium (B1175870) carbamate, the carbamate carbon has been observed at 165 ppm.[7] Solid-state NMR can provide information about the local environment of the sodium and carbon atoms in solid sodium carbamate.[8][9][10]

-

Infrared (IR) and Raman Spectroscopy: The vibrational modes of the carbamate group provide a characteristic signature in IR and Raman spectra. The C=O stretching vibration is typically observed in the region of 1600-1700 cm⁻¹.

Visualizing Reaction Pathways and Workflows

Visual representations are invaluable for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for carbamate synthesis and characterization.

Caption: Zwitterion mechanism for carbamate formation.

Caption: Termolecular mechanism for carbamate formation.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The theoretical study of sodium carbamate formation reveals a complex interplay of reaction mechanisms, thermodynamics, and kinetics. While the fundamental principles of carbamate formation are well-established, the specific role of the sodium cation in influencing these factors, particularly in the solid state, remains an area of active research. This guide has provided a foundational understanding of the topic, integrating available quantitative data and experimental protocols. Further computational and experimental investigations are needed to develop a more complete and predictive model of sodium carbamate formation, which will undoubtedly contribute to advancements in CO2 capture and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 3.1.1. General Procedure for Carbamates Synthesis (i–xxviii) [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. webqc.org [webqc.org]

An In-depth Technical Guide on the Equilibrium of Carbamic Acid and Sodium Carbamate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reversible reaction between amines, carbon dioxide, and a base to form carbamates is a cornerstone of significant chemical processes, most notably in industrial carbon capture and as a motif in medicinal chemistry. This technical guide provides a detailed examination of the core equilibrium between the transient intermediate, carbamic acid, and its corresponding salt, sodium carbamate (B1207046). It consolidates thermodynamic and kinetic data, details established experimental protocols for characterization and quantification, and presents logical and experimental workflows through specified visualizations. The objective is to furnish professionals in research and drug development with the foundational knowledge and practical methodologies required to investigate and manipulate this critical chemical equilibrium.

The Core Equilibrium: From Amine to Sodium Carbamate

Carbamic acid (R₂NCOOH) is a highly unstable intermediate formed from the reaction of a primary or secondary amine with carbon dioxide.[1][2] It exists in equilibrium with its deprotonated form, the carbamate anion (R₂NCOO⁻). In the presence of a base such as sodium hydroxide (B78521), this equilibrium is driven towards the formation of the stable sodium carbamate salt.

The formation mechanism is generally understood to proceed through two main steps:

-

Zwitterion/Carbamic Acid Formation : A nucleophilic amine attacks the electrophilic carbon of CO₂, initially forming a zwitterionic intermediate. This intermediate is then rapidly protonated (if a proton source is available) or rearranges to form carbamic acid.[3][4]

-

Deprotonation : The weakly acidic carbamic acid is deprotonated by a base. In this context, sodium hydroxide (NaOH) serves as the base, yielding the sodium carbamate salt and water. A second equivalent of the parent amine can also act as the base, resulting in an ammonium (B1175870) carbamate salt.[1]

The overall reaction in the presence of sodium hydroxide is: R₂NH + CO₂ + NaOH ⇌ R₂NCOONa + H₂O

dot

Caption: Reaction pathway for the formation of sodium carbamate.

Quantitative Data: Thermodynamics and Kinetics

The stability and formation rate of carbamates are governed by thermodynamic and kinetic parameters, which are highly dependent on the parent amine, temperature, and solvent system.

Thermodynamic Parameters

The formation of carbamates from amines and CO₂ is typically an exothermic process.[1] The negative enthalpy change (ΔH) indicates that lower temperatures favor carbamate formation.[5] The thermodynamic parameters for the overall reaction with common amines provide insight into the stability of the resulting carbamate.

| Amine | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Method | Reference |

| Monoethanolamine (MEA) | -50 to -60 | - | Calorimetry | [1] |

| Ammonia (NH₃) | -53.6 | -143 | Stopped-flow / ¹H NMR | [6] |

| Piperazine (PZ) | -80 to -90 | - | VLE / Calorimetry | [1] |

| (2-Aminoethyl)carbamic acid | -90 | - | Adsorption Studies | [1] |

Table 1: Selected thermodynamic parameters for carbamate formation.

Equilibrium and Kinetic Data

The equilibrium between the amine/CO₂ reactants and the carbamate product is crucial for applications like CO₂ capture, where the forward reaction is desired for capture and the reverse for regeneration.[6] Kinetic studies, often conducted using stopped-flow spectrophotometry, reveal the rates of formation and decomposition.[6][7]

| Amine | Equilibrium/Rate Constant | Value | Temperature (°C) | Method | Reference |

| Primary/Secondary Amines | k_famine (Formation) | Follows Brønsted: log k = 0.43pKa - 1.50 | 10 | Stopped-flow | [7] |

| Basic Amines (pK > 8) | k_famine (Formation) | ~10⁸ M⁻¹s⁻¹ (diffusion-controlled) | 10 | Stopped-flow | [7] |

| Piperazine (PZ) | K (carbamate formation) | 0.31 | 40 | ¹H NMR | [8] |

| Monoethanolamine (MEA) | K (carbamate formation) | 0.49 | 40 | ¹H NMR | [8] |

Table 2: Selected equilibrium and kinetic constants for carbamate formation.

Experimental Protocols

The study of carbamic acid and carbamate equilibria necessitates robust analytical techniques capable of speciating and quantifying components in a dynamic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful non-invasive technique for determining the quantitative speciation of CO₂-loaded amine solutions.[6][8] It allows for the simultaneous measurement of the concentrations of free amine, protonated amine, carbamate, and bicarbonate/carbonate.

Protocol for ¹H NMR Speciation Analysis:

-

Sample Preparation : Prepare a known concentration of the amine solution in D₂O. A capillary containing a reference standard (e.g., DSS or TSP) is inserted for quantification.

-

CO₂ Loading : Bubble a controlled amount of CO₂ gas through the solution or add a known quantity of sodium bicarbonate/carbonate to achieve the desired CO₂ loading.

-

Data Acquisition : Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K, 313 K). Ensure the system has reached equilibrium by acquiring spectra at timed intervals until no further changes are observed.

-

Spectral Analysis : Identify the distinct peaks corresponding to the α-protons of the free amine and the carbamate species. The chemical shifts will differ due to the change in the electronic environment.

-

Quantification : Integrate the identified peaks. The concentration of each species is proportional to its respective integral area, normalized to the reference standard.

-

Equilibrium Constant Calculation : Use the determined equilibrium concentrations of reactants and products to calculate the carbamate formation constant.

dot

Caption: Experimental workflow for in-situ FTIR analysis.

Conclusion

The equilibrium between carbamic acid and its corresponding carbamate salt is a fundamental process with significant industrial and pharmaceutical implications. Governed by the interplay of amine basicity, temperature, and pH, this equilibrium can be precisely characterized using modern analytical techniques like NMR and FTIR spectroscopy. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers to explore, understand, and engineer systems reliant on this pivotal chemical transformation, from developing next-generation carbon capture solvents to designing novel carbamate-based therapeutics.

References

- 1. New chemistry for enhanced carbon capture: beyond ammonium carbamates - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06059C [pubs.rsc.org]

- 2. ureaknowhow.com [ureaknowhow.com]

- 3. sintef.no [sintef.no]

- 4. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Item - An equilibrium study of carbamate formation relevant to post combustion capture of COâ - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of Carbamates in Biological CO2 Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbon dioxide (CO2), a primary waste product of cellular metabolism, is transported in the blood through three principal mechanisms: as dissolved gas, as bicarbonate ions, and as carbamate (B1207046) adducts with proteins. While the bicarbonate buffer system accounts for the majority of CO2 transport, the formation of carbamates, particularly with hemoglobin, plays a crucial and dynamic role. This non-enzymatic, reversible reaction allows for a significant portion of CO2 to be directly carried by red blood cells, a process intricately linked to the oxygenation state of hemoglobin, known as the Haldane effect. This guide provides an in-depth examination of the chemistry, physiology, and experimental methodologies related to carbamate-mediated CO2 transport, offering a comprehensive resource for professionals in biomedical research and drug development.

Introduction to Carbamate Chemistry in a Biological Context

In biological systems, carbamates are formed through the reversible reaction of carbon dioxide with uncharged primary or secondary amine groups of proteins.[1] This reaction results in the formation of a carbamate group (R-NH-COO⁻) and the release of a proton (H⁺).[2]

R-NH₂ + CO₂ ⇌ R-NH-COOH ⇌ R-NH-COO⁻ + H⁺

The most significant contributor to carbamate formation in blood is hemoglobin, due to its high concentration within erythrocytes and the presence of available N-terminal α-amino groups on its four globin chains.[3] The reaction with hemoglobin forms what is known as carbaminohemoglobin.[4][5] While other proteins in the blood can also form carbamates, their contribution to overall CO2 transport is considered minor in comparison to hemoglobin.[6] The term "sodium carbamate" is generally used in the context of the isolated salt and is not directly applicable to the protein adducts formed in vivo, where the negative charge of the carbamate is balanced by ambient cations.

Quantitative Analysis of Carbamate-Mediated CO2 Transport

Carbamate formation is a vital component of the blood's CO2 carrying capacity. The following tables summarize key quantitative data related to this process.

Table 1: Contribution of Different Mechanisms to CO2 Transport in Blood

| Transport Mechanism | Percentage of Total CO2 Transport | Notes |

| Bicarbonate Ions (HCO₃⁻) | ~70% | Formed in red blood cells via carbonic anhydrase, then transported in plasma. |

| Carbaminohemoglobin | ~20-30% | Direct binding of CO2 to hemoglobin.[7] |

| Dissolved CO₂ | ~5-10% | Physically dissolved in plasma and red blood cell cytoplasm.[7] |

Table 2: Physiological and Quantitative Aspects of Carbaminohemoglobin

| Parameter | Value/Description | Significance |

| Primary Binding Sites | N-terminal α-amino groups of the four globin chains | These sites are primarily responsible for the physiologically relevant carbamate formation.[3][4] |

| Haldane Effect | Deoxygenated hemoglobin has a ~3.5-fold greater capacity for carbamino carriage than oxygenated hemoglobin.[6] | This property significantly enhances CO2 uptake in peripheral tissues where oxygen is released and promotes CO2 release in the lungs upon oxygenation.[2][6] |

| Contribution to Respiratory Exchange | Accounts for ~10.5% of CO2 exchange in adults and ~19% in fetal blood during the respiratory cycle.[8] | Highlights its importance in the arteriovenous CO2 difference. |

| Effect on Blood pH | The formation of carbaminohemoglobin releases a proton (H⁺), contributing to the Bohr effect. Conversely, the binding of H⁺ by deoxyhemoglobin promotes carbamate formation (part of the Haldane effect).[2][4] | Plays a role in the reciprocal relationship between O2 and CO2 binding and helps to buffer blood pH.[4] |

Signaling Pathways and Logical Relationships

The formation and dissociation of carbaminohemoglobin are not part of a classical signaling cascade but are governed by chemical equilibria influenced by the local physiological environment. The logical relationships can be visualized as a dynamic interplay of factors at the tissue and lung levels.

References

- 1. Carbon dioxide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. aklectures.com [aklectures.com]

- 4. Carbaminohemoglobin - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Haldane effect - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Carbamino compounds of haemoglobin in human adult and foetal blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Sodium Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of sodium carbamate (B1207046), detailing its scientific context, key synthetic developments, and relevant chemical properties. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry and historical background of this compound.

Introduction to Carbamates and Carbamic Acid

Sodium carbamate (CH₂NNaO₂) is the sodium salt of carbamic acid (NH₂COOH). Carbamic acid itself is an unstable compound, readily decomposing into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) at ambient temperatures.[1] However, its salts (carbamates) and esters are often stable.[1] The study of carbamates has been significant in various fields, including organic synthesis, biochemistry, and the development of pharmaceuticals and agrochemicals.[2]

The history of carbamates can be traced back to the 19th century, with early observations of the biological activity of naturally occurring carbamate esters.[3] The synthesis of various organic carbamates has been extensively explored since then, utilizing methods such as the Hofmann and Curtius rearrangements.[2]

The Elusive Discovery of Sodium Carbamate

While the broader history of carbamic acid and its organic derivatives is well-documented, the specific discovery of sodium carbamate is not attributed to a single individual or a definitive date in the available scientific literature. Its existence was likely inferred from the established chemistry of ammonia, carbon dioxide, and sodium compounds in the 19th and early 20th centuries.

Ammonium (B1175870) carbamate, a closely related salt, is known to form from the reaction of ammonia and carbon dioxide and has been a subject of study since the early 19th century.[4] Given the common laboratory use of sodium compounds, it is highly probable that sodium carbamate was synthesized in various experimental settings before its first formal documentation in an industrial context.

Early Industrial Synthesis: The MacMullin Patent (1935)

A significant milestone in the history of sodium carbamate is the 1935 patent by Robert Burns MacMullin, which details a method for its production and recovery. This patent provides the earliest comprehensive experimental protocol found for the synthesis of sodium carbamate on an industrial scale.[3]

Experimental Protocol: Carbonation of Sodium Chloride in Liquid Ammonia

The process described by MacMullin involves the carbonation of sodium chloride in liquid ammonia.[3] This method takes advantage of the insolubility of sodium carbamate in liquid ammonia to facilitate its precipitation and separation.

Methodology:

-

Reaction Setup: A saturated solution of sodium chloride (NaCl) in liquid ammonia (NH₃) is prepared in a suitable reaction vessel.

-

Carbonation: Carbon dioxide (CO₂) is introduced into the solution.

-

Precipitation: The reaction between NaCl, NH₃, and CO₂ leads to the formation of sodium carbamate, which precipitates out of the liquid ammonia solution. Ammonium chloride (NH₄Cl) is also produced but remains dissolved.

-

Separation: The precipitated sodium carbamate is separated from the liquid ammonia solution containing dissolved ammonium chloride.

-

Recovery: The liquid ammonia and ammonium chloride can be further processed for reuse in the operation.

Chemical Reaction

The overall reaction for the formation of sodium carbamate in this process can be represented as:

NaCl + 2NH₃ + CO₂ → H₂NCOONa + NH₄Cl

Physicochemical Properties of Sodium Carbamate

Quantitative data for sodium carbamate is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₂NNaO₂ | [5] |

| Molecular Weight | 83.02 g/mol | [5] |

| CAS Number | 4296-19-9 | [5] |

Logical Relationships in Carbamate Chemistry

The following diagrams illustrate key relationships and workflows related to carbamates.

Caption: Formation pathway of Sodium Carbamate from basic reactants.

Caption: Experimental workflow for the MacMullin synthesis of Sodium Carbamate.[3]

Conclusion

While the precise moment of the discovery of sodium carbamate remains historically ambiguous, its synthesis and industrial production were well-established by the early 20th century, as evidenced by the detailed patent from Robert Burns MacMullin. The chemistry of sodium carbamate is intrinsically linked to the broader understanding of carbamic acid and its salts, which has been a field of study since the 19th century. For researchers and professionals in drug development, understanding the historical context and the foundational synthesis methods provides a solid basis for further exploration of carbamate chemistry and its applications.

References

- 1. data.epo.org [data.epo.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2003378A - Production and recovery of sodium carbamate and ammonium chloride - Google Patents [patents.google.com]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. Sodium carbamate | CH2NNaO2 | CID 23664275 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elusive Solubility of Sodium Carbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium carbamate (B1207046), a simple salt of carbamic acid, presents a significant knowledge gap in its solubility profile within organic solvents. Despite its relevance in synthetic chemistry and potential applications in various fields, readily available quantitative solubility data is scarce in scientific literature. This technical guide directly addresses this challenge by providing a framework for understanding and determining the solubility of sodium carbamate. While direct solubility data is not available, this document offers a comprehensive overview of the expected solubility behavior based on analogous compounds, outlines a detailed experimental protocol for its determination, and discusses the key factors influencing the solubility of such salts in non-aqueous media.

Quantitative Solubility Data: A Proxy Approach

Table 1: Solubility of Sodium Carbonate in Various Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol (B129727) | CH₃OH | 20 | 0.55 |

| Methanol | CH₃OH | 25 | 0.604 |

| Methanol | CH₃OH | 30 | 0.7 |

| Methanol | CH₃OH | 35 | 0.76 |

| Ethanol (B145695) | C₂H₅OH | 20 | 0.22 |

| Ethanol | C₂H₅OH | 25 | 0.24 |

| Ethanol | C₂H₅OH | 35 | 0.297 |

| Ethanol (95%) | C₂H₅OH | 30 | 0.03 |

| Ethylene Glycol | C₂H₆O₂ | 20 | 3.46 |

| Glycerol | C₃H₈O₃ | 15 | 98.3 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 25 | 0.05 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Room Temperature | 1.3 |

| Acetone | C₃H₆O | - | Insoluble |

| Ethyl Acetate | C₄H₈O₂ | - | Insoluble |

| Benzonitrile | C₇H₅N | - | Insoluble |

| Carbon Disulfide | CS₂ | - | Insoluble |

| Liquid Ammonia | NH₃ | - | Insoluble |

Data compiled from various sources.[1][2][3]

Inference for Sodium Carbamate: Based on the data for sodium carbonate, it is anticipated that sodium carbamate will exhibit low solubility in most common organic solvents, particularly in non-polar and aprotic solvents. Polar protic solvents like methanol and ethanol are expected to be more effective, though high solubility is unlikely. Solvents with a high dielectric constant and strong hydrogen bond accepting capabilities, such as DMSO and DMF, may show some limited solvating power.

Factors Influencing Sodium Carbamate Solubility in Organic Solvents

The solubility of an ionic salt like sodium carbamate in an organic solvent is governed by a balance of forces: the lattice energy of the salt and the solvation energy of its ions.

-

Lattice Energy: This is the energy required to separate the ions in the crystal lattice. A higher lattice energy will generally lead to lower solubility.

-

Solvation Energy: This is the energy released when the ions are solvated by the solvent molecules. Higher solvation energy favors dissolution.

The key solvent properties that influence solvation energy and thus solubility are:

-

Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the sodium cation (Na⁺) and the carbamate anion (H₂NCOO⁻), thereby promoting dissolution.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the oxygen atoms of the carbamate anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors. The ability of a solvent to form strong hydrogen bonds with the ions is a critical factor in overcoming the lattice energy.

-

Solvent-Ion Interactions: Specific interactions, such as Lewis acid-base interactions between the sodium cation and electron-donating solvent molecules, contribute to the overall solvation energy.

Experimental Protocol for the Determination of Sodium Carbamate Solubility

Given the absence of published data, an experimental approach is necessary to determine the precise solubility of sodium carbamate in various organic solvents. The isothermal shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of sodium carbamate in a given organic solvent at a specified temperature.

Materials:

-

Sodium Carbamate (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, Ion Chromatography, or a validated titration method).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid sodium carbamate to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand in the temperature-controlled environment for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted samples using a validated analytical method to determine the concentration of sodium carbamate.

-

Prepare a calibration curve using standard solutions of sodium carbamate of known concentrations in the same solvent.

-

Calculate the solubility of sodium carbamate in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results can be expressed in units such as mg/mL, g/100 g of solvent, or mol/L.

-

Workflow for Experimental Solubility Determination

A generalized workflow for the experimental determination of sodium carbamate solubility.

Conclusion

The solubility of sodium carbamate in organic solvents remains an area requiring further experimental investigation. This guide provides a foundational understanding for researchers by presenting solubility data for the analogous compound, sodium carbonate, discussing the theoretical principles of solubility, and offering a detailed, actionable protocol for its experimental determination. For professionals in drug development and other scientific fields, a systematic determination of sodium carbamate's solubility profile in relevant solvent systems is a critical step for process development, formulation, and reaction optimization.

References

The Formation of Sodium Carbamate in CO2 Capture: A Detailed Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The capture of carbon dioxide (CO2) using amine-based solvents is a critical technology for mitigating greenhouse gas emissions. A key reaction in this process, particularly with primary and secondary amines, is the formation of carbamates. When conducted in the presence of a strong base such as sodium hydroxide (B78521) (NaOH), the final product is a sodium carbamate (B1207046) salt. This technical guide provides an in-depth exploration of the core mechanism of CO2 capture to form sodium carbamate. It details the underlying reaction pathways, presents quantitative kinetic and thermodynamic data, outlines comprehensive experimental protocols for studying the reaction, and provides visualizations of the key processes. This document is intended to be a valuable resource for researchers and professionals working in the fields of carbon capture, utilization, and storage (CCUS), as well as those in drug development and other areas where amine-CO2 chemistry is relevant.

The Core Mechanism of Sodium Carbamate Formation

The reaction between carbon dioxide and a primary or secondary amine in an aqueous sodium hydroxide solution to form sodium carbamate is a multi-step process. The most widely accepted mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by a base to form the carbamate anion. The sodium ion subsequently forms an ionic bond with the carbamate.

Zwitterion Formation

The initial and often rate-limiting step is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine (a Lewis base) on the electrophilic carbon atom of the CO2 molecule.[1] This results in the formation of a transient, unstable intermediate called a zwitterion (R1R2NH+COO-).[2]

Base-Catalyzed Deprotonation

The zwitterion is highly unstable and readily undergoes deprotonation by a base present in the solution.[3] In an aqueous amine solution, another amine molecule or a water molecule can act as the base. However, in the presence of sodium hydroxide, the hydroxide ion (OH-), being a much stronger base, is the primary species responsible for abstracting the proton from the nitrogen atom of the zwitterion.[4]

Sodium Carbamate Salt Formation

The deprotonation of the zwitterion results in the formation of a carbamate anion (R1R2NCOO-). In the presence of sodium ions (Na+) from the dissociation of NaOH, an ionic bond is formed between the negatively charged carbamate and the positively charged sodium ion, yielding the final product, sodium carbamate (R1R2NCOONa).[5]

The overall reaction can be summarized as follows:

R1R2NH + CO2 + NaOH → R1R2NCOONa + H2O

It is important to note that for tertiary amines, which lack a proton on the nitrogen atom, the direct formation of a stable carbamate is not possible. Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate.[6]

Signaling Pathways and Logical Relationships

The following diagram illustrates the zwitterion mechanism for the formation of sodium carbamate from a primary amine, CO2, and NaOH.

Caption: Zwitterion mechanism for sodium carbamate formation.

Quantitative Data

The kinetics and thermodynamics of CO2 capture by amines have been extensively studied. The following tables summarize key quantitative data for the reaction of CO2 with monoethanolamine (MEA), a common primary amine, in aqueous solutions. While specific data for reactions in the presence of NaOH is less abundant in readily available literature, the principles remain the same, with the hydroxide ion significantly accelerating the deprotonation step.

Table 1: Kinetic Data for CO2 Reaction with Monoethanolamine (MEA)

| Parameter | Value | Temperature (°C) | Conditions | Reference |

| Second-order rate constant (k2) | 5939 M⁻¹s⁻¹ | 25 | Aqueous solution | [5] |

| Second-order rate constant (k2) | 5888 M⁻¹s⁻¹ | 25 | Aqueous solution | [7] |

| Activation Energy (Ea) | 41 kJ/mol | 15-35 | Aqueous solution | [7] |

| Activation Energy (Ea) | 22.2 kJ/mol | 25-45 | Aqueous solution in microchannel | [8] |

Table 2: Thermodynamic Data for CO2 Reaction with Monoethanolamine (MEA)

| Parameter | Value | Conditions | Reference |

| Enthalpy of reaction (ΔH) | -80 to -120 kJ/mol CO2 | Low CO2 loading in aqueous MEA | [9] |

| Gibbs free energy of formation (ΔGf°) of Na2CO3(s) | -1044.4 kJ/mol | Standard state | [10] |

| Enthalpy of formation (ΔHf°) of NaOH(s) | -425.61 kJ/mol | Standard state | [11] |

| Gibbs free energy of formation (ΔGf°) of NaOH(s) | -379.49 kJ/mol | Standard state | [11] |

Experimental Protocols

The study of the mechanism and kinetics of CO2 capture to form sodium carbamate relies on several key experimental techniques. Detailed protocols for these methods are provided below.

Stopped-Flow Spectrophotometry

This technique is used to measure the kinetics of fast reactions in solution.[12][13]

Objective: To determine the rate constants for the reaction between CO2 and an amine in the presence of NaOH.

Methodology:

-

Solution Preparation:

-

Prepare a solution of the amine (e.g., monoethanolamine) in deionized water at the desired concentration.

-

Prepare a solution of sodium hydroxide at the desired concentration.

-

Prepare a solution of a pH indicator that has a pKa in the range of the expected pH change during the reaction.

-

Saturate a separate deionized water solution with CO2 gas.

-

-

Instrument Setup:

-

Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.

-

Equilibrate the syringes and the mixing cell to the desired reaction temperature.

-

-

Data Acquisition:

-

Load one syringe with the amine/NaOH/indicator solution and the other with the CO2-saturated solution.

-

Rapidly mix the two solutions by activating the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time at a specific wavelength using a UV-Vis detector.

-

-

Data Analysis:

-

The change in absorbance is proportional to the change in pH, which is related to the consumption of CO2.

-

Fit the absorbance versus time data to a pseudo-first-order or second-order kinetic model to determine the observed rate constant (kobs).

-

By varying the concentrations of the amine and NaOH, the individual rate constants for the reaction steps can be determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying the different species present in a solution at equilibrium, including the amine, carbamate, and bicarbonate.[3][14]

Objective: To identify and quantify the concentration of sodium carbamate and other species in a CO2-loaded amine solution.

Methodology:

-

Sample Preparation:

-

Prepare an aqueous solution of the amine and sodium hydroxide of known concentrations.

-

Bubble a known amount of CO2 gas through the solution or add a known amount of sodium bicarbonate to initiate the reaction.[3]

-

Allow the solution to reach equilibrium at a constant temperature.

-

Transfer a precise volume of the equilibrated solution to an NMR tube and add a known amount of a deuterated solvent (e.g., D2O) for locking and an internal standard with a known concentration for quantification.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum of the sample. Key parameters for quantitative analysis include a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei and the use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

-

Data Analysis:

-

Identify the resonance peaks corresponding to the carbamate, bicarbonate/carbonate, and the unreacted amine. The chemical shifts of these species are distinct.[14]

-

Integrate the area of each peak.

-

The concentration of each species can be calculated by comparing the integral of its peak to the integral of the internal standard of known concentration.

-

Potentiometric Titration

Titration is a classic and reliable method for determining the total amine concentration and the amount of CO2 absorbed, from which the carbamate concentration can be inferred.[15][16]

Objective: To determine the concentrations of free amine, protonated amine, and carbamate in a CO2-loaded solution.

Methodology:

-

Solution Preparation:

-

Take a known volume of the CO2-loaded amine/NaOH solution.

-

-

Titration Procedure:

-

Titrate the solution with a standardized strong acid (e.g., HCl).

-

Monitor the pH of the solution as a function of the volume of acid added using a pH meter.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added. The resulting titration curve will typically show two inflection points for a CO2-loaded primary or secondary amine solution.

-

The first inflection point corresponds to the neutralization of the free amine and the carbamate.

-

The second inflection point corresponds to the liberation of CO2 from the bicarbonate.

-

By analyzing the volumes of titrant required to reach each inflection point, and knowing the total amine concentration (which can be determined by titrating an unloaded sample), the concentrations of free amine, protonated amine, and carbamate can be calculated.[4]

-

Experimental and Analytical Workflows

The following diagram provides a logical workflow for the experimental investigation of CO2 capture to form sodium carbamate.

Caption: Experimental workflow for CO2 capture analysis.

Conclusion

The formation of sodium carbamate via the reaction of CO2 with primary or secondary amines in the presence of sodium hydroxide is a fundamental process in carbon capture technologies. Understanding the intricacies of the zwitterion mechanism, the kinetics, and the thermodynamics of this reaction is crucial for the development and optimization of efficient and cost-effective CO2 capture systems. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these phenomena. The provided quantitative data serves as a valuable benchmark for such studies. Continued research in this area will be instrumental in advancing CCUS technologies and addressing the global challenge of climate change.

References

- 1. CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. microchem.dicp.ac.cn [microchem.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. sodium carbonate [webbook.nist.gov]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. jascoinc.com [jascoinc.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. matheo.uliege.be [matheo.uliege.be]

- 16. mt.com [mt.com]

Quantum Chemical Calculations of Sodium Carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium carbamate (B1207046) (CH₂NNaO₂) is the simplest of the carbamate salts, a class of organic compounds that are pivotal in numerous biochemical processes and hold significant importance in medicinal chemistry and drug design.[1] Carbamates are structurally related to amides and esters and are recognized for their chemical stability and ability to act as peptide bond surrogates, enhancing the membrane permeability of drug candidates.[1] The interaction of the carbamate anion with cations, such as sodium, is crucial for its stability and reactivity.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of sodium carbamate. While direct computational studies on sodium carbamate are not extensively available in peer-reviewed literature, this guide synthesizes information from computational studies on the carbamate anion, related organic carbamates, and sodium salts of other organic anions to propose a robust computational methodology and expected outcomes.

Core Concepts in the Computational Study of Carbamates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for investigating the properties of carbamate-containing molecules.[2] These methods allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic properties, which are essential for understanding their behavior at a molecular level.

The Carbamate Anion

The foundational component of sodium carbamate is the carbamate anion (H₂NCOO⁻). Its structure is characterized by a planar arrangement of the heavy atoms (N, C, O, O) due to the delocalization of the nitrogen lone pair electrons into the carboxylate group. This resonance contributes to the stability of the anion.

Interaction with Sodium Cation

The interaction between the sodium cation (Na⁺) and the carbamate anion is expected to be primarily electrostatic. Computational studies on sodium salts of other organic anions, such as carboxylates, have successfully modeled this interaction, providing insights into the coordination of the sodium ion and the resulting structural and electronic changes in the anion.

Proposed Experimental and Computational Protocols

To conduct a thorough quantum chemical investigation of sodium carbamate, a combination of experimental synthesis and computational modeling is recommended.

Experimental Protocol: Synthesis of Sodium Carbamate

A common method for the synthesis of carbamates involves the reaction of an amine with carbon dioxide. For sodium carbamate, this would involve bubbling carbon dioxide through a solution of a suitable sodium-containing base and ammonia (B1221849) or an ammonia precursor in an appropriate solvent.

A representative, though not explicitly cited for sodium carbamate, synthetic approach could be adapted from general carbamate synthesis:

-

Reaction Setup: A solution of sodium ethoxide in ethanol (B145695) is prepared in a reaction vessel equipped with a gas inlet and a stirrer.

-

Ammonia Source: Anhydrous ammonia gas is bubbled through the cooled solution.

-

Carbon Dioxide Addition: Gaseous carbon dioxide is then introduced into the reaction mixture.

-

Precipitation: Sodium carbamate, being less soluble in ethanol, would precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum.

Computational Protocol: DFT Calculations

The following protocol outlines a robust approach for the quantum chemical modeling of sodium carbamate.

-

Model System: The primary model would be an ion pair of the carbamate anion and a sodium cation (H₂NCOO⁻Na⁺).

-

Computational Method: Density Functional Theory (DFT) is the method of choice. The B3LYP hybrid functional is widely used for organic molecules and has shown good results for carbamates.[2] The M06-2X functional is another excellent alternative, particularly for systems involving non-covalent interactions.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set provides a good balance between accuracy and computational cost and includes diffuse functions (++), which are important for describing anions, and polarization functions (d,p) for improved description of bonding.

-

Geometry Optimization: The initial structure of the sodium carbamate ion pair would be subjected to full geometry optimization to find the minimum energy conformation.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Solvation Effects: To model the system in a condensed phase, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to account for the bulk solvent effects.

Data Presentation: Expected Quantitative Results

Based on the proposed computational protocol and findings from related systems, the following tables summarize the expected quantitative data for sodium carbamate.

Table 1: Predicted Optimized Geometry of Sodium Carbamate (H₂NCOO⁻Na⁺) Ion Pair

| Parameter | Predicted Value | Description |

| C-N Bond Length | ~1.38 Å | Shorter than a typical C-N single bond due to resonance. |

| C=O Bond Lengths | ~1.26 Å | Intermediate between a C=O double and C-O single bond. |

| Na-O Distance | ~2.2 - 2.4 Å | Typical of sodium-oxygen coordination bonds. |

| N-C-O Bond Angle | ~118° | Consistent with sp² hybridization of the carbon atom. |

| O-C-O Bond Angle | ~124° | |

| Dihedral Angle | ~0° | The heavy atoms are expected to be coplanar. |

Table 2: Predicted Key Vibrational Frequencies of Sodium Carbamate

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Symmetric Stretch | ~3300 - 3400 | Stretching of the N-H bonds. |

| N-H Asymmetric Stretch | ~3400 - 3500 | Stretching of the N-H bonds. |

| C=O Asymmetric Stretch | ~1600 - 1650 | Asymmetric stretching of the two C-O bonds. |

| N-H Scissoring | ~1550 - 1600 | Bending motion of the NH₂ group. |

| C=O Symmetric Stretch | ~1400 - 1450 | Symmetric stretching of the two C-O bonds. |

| C-N Stretch | ~1000 - 1050 | Stretching of the carbon-nitrogen bond. |

Mandatory Visualizations

Logical Relationship of Carbamate Formation

Caption: Formation pathway of a carbamate salt from an amine and carbon dioxide.

Experimental Workflow for Sodium Carbamate Synthesis

Caption: A proposed experimental workflow for the synthesis and purification of sodium carbamate.

Proposed Computational Workflow

Caption: A typical workflow for the quantum chemical calculation of sodium carbamate.

Conclusion

Quantum chemical calculations offer a powerful, non-invasive approach to understanding the fundamental properties of sodium carbamate at the atomic level. By employing DFT methods with appropriate basis sets and considering solvent effects, it is possible to obtain reliable predictions of its geometry, vibrational spectra, and electronic structure. This information is invaluable for researchers in medicinal chemistry and drug development, aiding in the rational design of novel therapeutics that incorporate the carbamate functional group. The protocols and expected data presented in this guide provide a solid foundation for initiating and interpreting such computational studies.

References

Foundational Research on Carbamate Salt Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of carbamate (B1207046) salt chemistry, offering a comprehensive overview of their synthesis, stability, decomposition, and critical applications in the pharmaceutical sciences. This document provides detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key chemical processes and biological interactions.

Introduction to Carbamate Salts

Carbamate salts are ionic compounds derived from carbamic acid (NH₂COOH). While carbamic acid itself is unstable, its corresponding salts and esters (carbamates) exhibit greater stability and play significant roles in both industrial and biological processes.[1][2] The formation of a carbamate salt typically involves the reaction of an amine with carbon dioxide.[2] This chemistry is fundamental to various applications, from carbon capture technologies to the design of therapeutic agents. In the pharmaceutical industry, the carbamate functional group is a key structural motif in many approved drugs and prodrugs, contributing to their biological activity and pharmacokinetic properties.[3][4]

Synthesis of Carbamate Salts

The synthesis of carbamate salts can be achieved through several methodologies, ranging from traditional approaches to more modern, efficient techniques.

Synthesis of Ammonium (B1175870) Carbamate

Ammonium carbamate is a primary example of a simple carbamate salt, formed from the reaction of ammonia (B1221849) and carbon dioxide.

Experimental Protocol: Synthesis of Ammonium Carbamate

This protocol describes the direct synthesis of ammonium carbamate from liquid ammonia and solid carbon dioxide (dry ice).

Materials:

-

Anhydrous liquid ammonia

-

Solid carbon dioxide (Dry Ice), powdered

-

Dewar flask (1-liter, unsilvered preferred for observation)

-

Spatula

-

Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

-

Place approximately 400 mL of anhydrous liquid ammonia into a 1-liter Dewar flask.

-

Slowly add powdered Dry Ice to the liquid ammonia using a spatula. The addition should be as rapid as feasible while controlling the reaction vigor.

-

Continue adding solid carbon dioxide until the mixture reaches a slushy consistency.

-

Allow the excess ammonia to evaporate in a well-ventilated fume hood.

-

The remaining white solid is ammonium carbamate.

Logical Workflow for Carbamate Salt Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of carbamate salts.

Synthesis of Substituted Carbamates

Substituted carbamates, particularly N-alkyl and O-aryl carbamates, are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of O-Aryl Carbamates

This one-pot procedure allows for the synthesis of substituted O-aryl carbamates by forming N-substituted carbamoyl (B1232498) chlorides in situ, which then react with phenols.[5]

Materials:

-

Substituted amine

-

Substituted phenol (B47542)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the amine solution at 0 °C. Stir the reaction mixture at this temperature for 1 hour.

-

In another flask, dissolve the substituted phenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Add the phenol solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol: Three-Component Coupling for N-Alkyl Carbamate Synthesis

This method provides an efficient synthesis of N-alkyl carbamates from an amine, carbon dioxide, and an alkyl halide.[5]

Materials:

-

Primary or secondary amine

-

Alkyl halide

-

Cesium carbonate (Cs₂CO₃)

-

Tetrabutylammonium iodide (TBAI)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Carbon dioxide source

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq) and TBAI (0.1 eq).

-

Bubble carbon dioxide through the suspension for 30 minutes at room temperature.

-

Add the alkyl halide (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Stability and Decomposition of Carbamate Salts

The stability of carbamate salts is a critical factor in their application, particularly in drug design where controlled release of an active pharmaceutical ingredient is desired.

Hydrolysis

Carbamate salts can undergo hydrolysis, and the rate of this process is influenced by factors such as pH and the nature of the substituents on the nitrogen and oxygen atoms.[6] Generally, carbamates are more stable to hydrolysis than the corresponding esters.[7] The alkaline hydrolysis of primary carbamates often proceeds through an E1cB-type mechanism, which is significantly faster than the BAC2 mechanism observed for secondary carbamates.[7]

Table 1: Kinetic Data for the Hydrolysis of Carbaryl [6]

| pH | Observed Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) |

| 6.0 | 3.5 x 10⁻⁷ |

| 7.0 | 4.2 x 10⁻⁷ |

| 9.0 | 1.1 x 10⁻⁵ |

| 10.0 | 1.0 x 10⁻⁴ |

Thermal Decomposition

The thermal stability of carbamate salts varies widely depending on their structure. Ammonium carbamate, for instance, decomposes into ammonia and carbon dioxide upon heating.[8] This reversible decomposition is an endothermic process.[9]

Experimental Protocol: Thermogravimetric Analysis (TGA) of Carbamate Salts

TGA is used to determine the thermal stability and decomposition profile of carbamate salts.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC) is ideal.[10]

Procedure:

-

Accurately weigh a small amount of the carbamate salt sample (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

Table 2: Thermal Decomposition Data for Selected Carbamates

| Compound | Decomposition Onset (°C) | Mass Loss (%) | Reference |

| Ammonium Carbamate | ~60 | ~100 | [8] |

| N-iso-propyl-o-nitrophenyl carbamate | ~150 | Corresponds to loss of isocyanate and alcohol | [7] |

Carbamate Salts in Drug Development

The carbamate moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Carbamates can act as key pharmacophores, engaging in crucial interactions with biological targets, or they can be employed as prodrug linkers to improve the pharmacokinetic properties of a parent drug.[11]

Carbamates as Cholinesterase Inhibitors

A prominent application of carbamates is in the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12] This is the mechanism of action for drugs like rivastigmine, used in the treatment of Alzheimer's disease. Carbamates act as pseudo-irreversible inhibitors by carbamoylating a serine residue in the active site of the enzyme.[12]

Cholinesterase Inhibition by Carbamates

Caption: Mechanism of cholinesterase inhibition by carbamate drugs.

Experimental Protocol: Cholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the inhibitory activity of carbamate compounds against acetylcholinesterase.[13]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Carbamate test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Plating: Add 2 µL of test compounds (at various concentrations), a positive control (e.g., a known AChE inhibitor), and a solvent control (e.g., DMSO) to the wells of a 96-well plate.

-

Enzyme Addition: Prepare a solution of AChE in phosphate buffer. Add 188 µL of the AChE solution to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Prepare a reaction mix containing ATCI and DTNB in phosphate buffer. Add 10 µL of this mix to each well to initiate the reaction.

-

Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Carbamates as Modulators of GABA Receptors

Some carbamate-containing drugs, such as felbamate, exert their therapeutic effects by modulating GABA (gamma-aminobutyric acid) receptor signaling, a major inhibitory pathway in the central nervous system.[14]

GABAergic Synapse and Potential Carbamate Modulation

Caption: Potential modulation of GABA_A receptor signaling by carbamate drugs.

Analytical Characterization of Carbamate Salts

A combination of spectroscopic and thermal analysis techniques is employed to confirm the structure and purity of synthesized carbamate salts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For carbamate salts, key vibrational bands include the N-H, C=O, and C-N stretching frequencies.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method) [9]

Materials:

-

Carbamate salt sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grinding: Finely grind approximately 1-2 mg of the solid carbamate sample in an agate mortar.

-

Mixing: Add about 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Table 3: Characteristic FTIR Absorption Frequencies for Carbamates [15]

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

| N-H | Stretching | 3450 - 3300 |

| C=O | Stretching (ester-like) | 1740 - 1680 |

| C-N | Stretching | 1350 - 1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of carbamate salts, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are routinely used.

Experimental Protocol: Quantitative ¹³C NMR Spectroscopy [16]

Materials:

-

Carbamate salt sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Internal standard (e.g., acetonitrile (B52724) in a sealed capillary)

-

NMR tube

Procedure:

-

Sample Preparation: Accurately weigh the carbamate salt and dissolve it in a known volume of the deuterated solvent in an NMR tube. Insert a sealed capillary containing a known concentration of the internal standard.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using appropriate parameters for quantitative analysis, such as a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei.

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Quantification: Integrate the peaks corresponding to the carbamate and the internal standard. The concentration of the carbamate can be calculated relative to the known concentration of the internal standard.

Conclusion

Carbamate salt chemistry is a rich and diverse field with profound implications for drug discovery and development. A thorough understanding of their synthesis, stability, and biological interactions is paramount for researchers in this area. This guide has provided a foundational overview of these core aspects, complete with detailed experimental protocols and quantitative data to aid in practical laboratory work and further research endeavors. The continued exploration of carbamate chemistry promises to yield new therapeutic agents with enhanced efficacy and safety profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 6. cecas.clemson.edu [cecas.clemson.edu]

- 7. researchgate.net [researchgate.net]

- 8. ureaknowhow.com [ureaknowhow.com]

- 9. drawellanalytical.com [drawellanalytical.com]